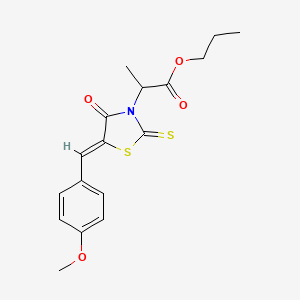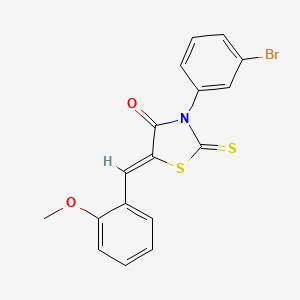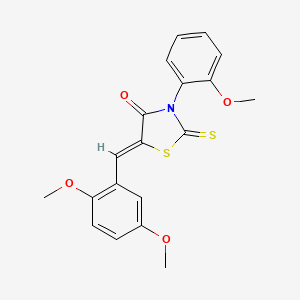![molecular formula C18H14IN3O3S2 B15099109 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide](/img/structure/B15099109.png)
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and an iodophenyl carbamothioyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a thiourea derivative with a carbonyl compound to form the thiazolidinone ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Addition of the Iodophenyl Carbamothioyl Group: The final step involves the reaction of the thiazolidinone derivative with 4-iodophenyl isothiocyanate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidinone derivatives.
Applications De Recherche Scientifique
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
- 4-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
- 4-((2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl)phenyl acetate
Uniqueness
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide is unique due to the presence of the iodophenyl carbamothioyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazolidinone derivatives and contributes to its potential as a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C18H14IN3O3S2 |
|---|---|
Poids moléculaire |
511.4 g/mol |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C18H14IN3O3S2/c19-11-6-8-12(9-7-11)20-17(26)21-15(23)10-14-16(24)22(18(25)27-14)13-4-2-1-3-5-13/h1-9,14H,10H2,(H2,20,21,23,26) |
Clé InChI |
HXGYONWFMZNHFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)NC(=S)NC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099038.png)

![2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B15099052.png)
![N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide](/img/structure/B15099055.png)



![(4E)-5-(2,5-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099079.png)
![2-Chloro-5-octylindolo[2,3-b]quinoxaline](/img/structure/B15099086.png)
![N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099089.png)
![2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15099095.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15099097.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide](/img/structure/B15099107.png)
![Ethyl 2-{2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acet ylamino}acetate](/img/structure/B15099108.png)
